molecular formula C28H34O13 B012369 Dipentaerythritol hexaacrylate CAS No. 29570-58-9

Dipentaerythritol hexaacrylate

Cat. No.: B012369
CAS No.: 29570-58-9
M. Wt: 578.6 g/mol
InChI Key: MPIAGWXWVAHQBB-UHFFFAOYSA-N
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Description

Dipentaerythritol hexaacrylate is a multifunctional acrylate monomer known for its excellent properties such as high reactivity, good chemical resistance, and superior optical clarity. It is commonly used in the production of UV-curable resins, coatings, and inks due to its ability to form highly cross-linked polymer networks .

Mechanism of Action

Target of Action

Dipentaerythritol hexaacrylate primarily targets the formation of polymers . It serves as a polymer-forming monomer and finds extensive use in various applications, including adhesives, coatings, and plastics .

Mode of Action

The mechanism of action of this compound lies in its capacity to form polymers . When exposed to a base, such as sodium hydroxide, it undergoes a polymerization reaction, leading to the formation of a polymer . This polymer then creates a matrix that can be employed for drug delivery, biomaterials fabrication, or the synthesis of polymers .

Biochemical Pathways

This compound contributes to the synthesis of polymers like polyacrylates, which are utilized in coatings, adhesives, and plastics . It also facilitates the creation of nanomaterials, including nanoparticles and nanofibers, used in drug delivery and tissue engineering .

Pharmacokinetics

It is known that the compound undergoes a polymerization reaction when exposed to a base . The resulting polymer can then be used in various applications, suggesting that the compound has a significant impact on bioavailability in these contexts.

Result of Action

The primary result of this compound’s action is the formation of a polymer . This polymer can be used in a variety of applications, including the creation of adhesives, coatings, and plastics . In scientific research, the polymer matrix created by this compound can be employed for drug delivery, biomaterials fabrication, or the synthesis of polymers .

Action Environment

This compound is a multifunctional reactive diluent that polymerizes when exposed to sources of free radicals . It is particularly useful in ultraviolet light (UV) and electron beam (EB) curable coatings and inks where improved cure response, hardness, and scratch/abrasion resistance are desired . Therefore, the action, efficacy, and stability of this compound can be influenced by environmental factors such as light and radiation .

Biochemical Analysis

Biochemical Properties

Dipentaerythritol hexaacrylate plays a significant role in biochemical reactions, particularly in the formation of high-performance transmissive holographic polymer dispersed liquid crystal systems . It interacts with various enzymes and proteins, facilitating the formation of stable crosslinked networks. The compound’s interaction with siloxane-containing epoxides enhances its performance in these systems . Additionally, this compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, potentially affecting their structure and function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form stable crosslinked networks can impact cell function by altering the extracellular matrix and cell adhesion properties . This compound may also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s acrylate groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, this compound can interact with DNA and RNA, affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under room temperature conditions but can degrade when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cellular function and promote tissue repair . At high doses, this compound can exhibit toxic or adverse effects, including inflammation and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can affect metabolic flux and metabolite levels by altering enzyme activity and gene expression. Its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and activity. Additionally, this compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, cytoplasm, or membrane-bound organelles, where it exerts its effects on cellular function. Its interaction with specific proteins and nucleic acids can further influence its activity and function within the cell.

Preparation Methods

Dipentaerythritol hexaacrylate is typically synthesized through the esterification of dipentaerythritol with acrylic acid esters. The reaction is catalyzed by acids such as p-toluenesulfonic acid and involves the use of polymerization inhibitors to prevent premature polymerization . The process generally includes the following steps:

    Esterification and Reflux Dehydration: Dipentaerythritol, acrylic acid, catalyst, solvent, polymerization inhibitor, and antioxidant are mixed and heated to reflux, allowing the esterification reaction to occur.

    Neutralization: Caustic soda and a small amount of water are added to neutralize the reaction mixture.

    Adsorption and Filtration: Magnesium polysilicate adsorbent is added to remove salts formed during neutralization, followed by pressure filtration to remove the adsorbent and salts.

    Dehydration and Solvent Removal: The mixture is dehydrated under reduced pressure to remove any remaining solvent.

    Final Purification: Alkaline calcium bentonite and calcium oxide are added to decolorize and remove trace amounts of water and acid, followed by final filtration.

Chemical Reactions Analysis

Dipentaerythritol hexaacrylate undergoes various chemical reactions, primarily involving its acrylate groups. These reactions include:

Scientific Research Applications

Dipentaerythritol hexaacrylate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Dipentaerythritol hexaacrylate is often compared with other multifunctional acrylates such as pentaerythritol triacrylate and trimethylolpropane triacrylate. While all these compounds are used in UV-curable systems, this compound stands out due to its higher functionality, leading to more densely cross-linked networks and superior mechanical properties . Similar compounds include:

  • Pentaerythritol triacrylate
  • Trimethylolpropane triacrylate
  • Ethoxylated trimethylolpropane triacrylate

This compound’s unique combination of high reactivity, excellent chemical resistance, and superior optical properties makes it a valuable material in various advanced applications.

Properties

IUPAC Name

[3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O13/c1-7-21(29)36-15-27(16-37-22(30)8-2,17-38-23(31)9-3)13-35-14-28(18-39-24(32)10-4,19-40-25(33)11-5)20-41-26(34)12-6/h7-12H,1-6,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIAGWXWVAHQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67653-78-5
Record name DPHA homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67653-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60865495
Record name Dipentaerythritol hexaacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA; Other Solid; Water or Solvent Wet Solid
Record name 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

29570-58-9
Record name Dipentaerythritol hexaacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29570-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipentaerythritol hexaacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029570589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipentaerythritol hexaacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPENTAERYTHRITOL HEXAACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ839PE7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DPHA?

A1: Dipentaerythritol hexaacrylate has a molecular formula of C25H34O12 and a molecular weight of 526.53 g/mol.

Q2: Is there any spectroscopic data available for DPHA?

A2: While the provided research papers don't delve into detailed spectroscopic characterization, they confirm the successful synthesis and modification of DPHA using techniques like infrared spectroscopy (IR) [, ] and solid-state 29Si nuclear magnetic resonance (NMR) spectroscopy [].

Q3: How does the crosslinking density of DPHA influence the expandable properties of thermoplastic expandable microspheres?

A4: Research indicates that a swelling ratio of approximately 20-25 is crucial for achieving optimal expansion without compromising the structural integrity (collapse or rupture) of thermoplastic expandable microspheres. This emphasizes the importance of controlling the crosslinking density of DPHA during microsphere synthesis. []

Q4: Does DPHA possess any catalytic properties?

A4: The provided research primarily focuses on DPHA's role as a monomer and crosslinking agent in various polymer systems. There is no mention of DPHA exhibiting specific catalytic properties in these studies.

Q5: Have there been any computational studies on DPHA?

A5: The provided research papers do not present any data on computational chemistry studies or modeling specifically focused on DPHA.

Q6: How does altering the structure of DPHA affect its adhesion properties in UV-curable coatings?

A7: While the research doesn't directly modify the DPHA structure, it examines the impact of different polypropylene-acrylic block copolymers (PP-b-PAcs) containing DPHA. The findings suggest that the crystallinity and molecular weight of the PP block significantly influence the compatibility and adhesion properties of the resulting coatings. Lower crystallinity and molecular weight of the PP block generally lead to better compatibility with acrylic monomers and improved adhesion to polypropylene substrates. []

Q7: What strategies are employed to ensure the stability of DPHA-containing formulations?

A8: Research highlights the use of additives like antioxidants (e.g., antioxidant 1035) [] and the importance of uniform dispersion [, , ] in maintaining the stability of DPHA-containing formulations. These strategies aim to prevent premature polymerization and ensure consistent product performance.

Q8: What are some of the applications of DPHA-containing materials?

A9: The research showcases the diverse applications of DPHA. This includes its use in UV-curable coatings for various substrates, including polypropylene [] and glass [, ], as well as its incorporation into waterborne polyurethane emulsions [], printing inks [, , , ], adhesives [, ], hard coatings [, , , ], and antistatic coatings []. DPHA is also explored for its potential in fabricating nanodiamond-based composite monolithic columns for chromatographic separations [] and in developing gel polymer electrolytes for lithium-ion batteries. [, ]

Q9: Are there any viable alternatives or substitutes for DPHA in specific applications?

A12: The research mentions alternative monomers and crosslinking agents depending on the desired properties. For instance, trimethylolpropane triacrylate (TMPTA) [, , , , , ], pentaerythritol triacrylate (PETA) [, , ], and dipropylene glycol diacrylate (DPGDA) [] are explored as potential alternatives or co-monomers in UV-curable formulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.